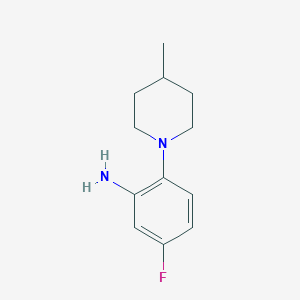

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline

Description

BenchChem offers high-quality 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(4-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-9-4-6-15(7-5-9)12-3-2-10(13)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEGFPBUSUCAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246479 | |

| Record name | 5-Fluoro-2-(4-methyl-1-piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869943-97-5 | |

| Record name | 5-Fluoro-2-(4-methyl-1-piperidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(4-methyl-1-piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline: Synthesis, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, a key building block in modern medicinal chemistry. Its unique structure, combining a fluorinated aniline core with a 4-methylpiperidine moiety, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document details its physicochemical properties, outlines a robust and logical synthetic pathway, explores its strategic applications in drug discovery, and provides essential safety and handling protocols. The content herein is curated to provide researchers and drug development professionals with the technical accuracy and field-proven insights necessary for its effective utilization.

Introduction and Strategic Importance

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline (CAS Number: 869943-97-5 ) is a substituted aniline that has garnered significant interest as a scaffold in the development of novel therapeutics.[1] The molecule's utility is derived from the synergistic interplay of its constituent functional groups.

-

The Fluorinated Aniline Core: The fluorine atom at the 5-position significantly modulates the electronic properties of the aniline ring. This strategic fluorination can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve pharmacokinetic properties such as membrane permeability and bioavailability. The primary amine group serves as a crucial synthetic handle for subsequent chemical modifications, most commonly for the formation of amides, ureas, sulfonamides, or for building heterocyclic ring systems.

-

The 4-Methylpiperidine Moiety: The piperidine ring is a highly privileged scaffold in medicinal chemistry, known to enhance druggability.[2] It often improves aqueous solubility and provides a three-dimensional structural element that can be optimized to fit into the binding pockets of molecular targets. The methyl group at the 4-position introduces a specific stereochemical feature that can be critical for achieving target selectivity and potency.

This guide will elucidate the practical aspects of working with this compound, from its synthesis to its application, grounded in established chemical principles and safety practices.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The key properties of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline are summarized below.

| Property | Value | Source |

| CAS Number | 869943-97-5 | BLDpharm[1] |

| Molecular Formula | C₁₂H₁₇FN₂ | (Calculated) |

| Molecular Weight | 208.28 g/mol | (Calculated) |

| Appearance | Typically an off-white to yellow or brown solid or oil | (Inferred from similar compounds) |

| Solubility | Soluble in organic solvents such as DMSO, Methanol, Dichloromethane | (Inferred from chemical structure) |

| Boiling Point | Not readily available; likely >300 °C | (Estimated) |

| Melting Point | Not readily available | (Varies with purity) |

Synthesis Pathway and Experimental Protocol

The synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline can be efficiently achieved via a logical two-step sequence involving Nucleophilic Aromatic Substitution (SNAAr) followed by the reduction of a nitro group. This approach is widely utilized for the synthesis of ortho-amino-substituted phenylpiperidines.

Synthetic Workflow Overview

The overall transformation begins with a highly activated aryl fluoride, 1,2-difluoro-4-nitrobenzene, and proceeds through a nitro-intermediate, which is then reduced to the target aniline.

Caption: Synthetic workflow for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperidine

-

Causality and Rationale: This step utilizes the principles of Nucleophilic Aromatic Substitution. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom at the 2-position is the more activated leaving group compared to the one at the 1-position due to the ortho-directing effect of the nitro group. A non-nucleophilic base like potassium carbonate is used to neutralize the HF formed during the reaction. DMSO is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium salt and facilitating the reaction.

-

Protocol:

-

To a stirred solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add 4-methylpiperidine (1.1 eq).

-

Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) portion-wise to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline

-

Causality and Rationale: The reduction of the aromatic nitro group to a primary amine is a common and reliable transformation. Several methods are effective. Catalytic hydrogenation (H₂, Pd/C) is a clean method but requires specialized pressure equipment. A more accessible laboratory method is the use of a metal in the presence of an acid or an ammonium salt, such as iron powder with ammonium chloride in an ethanol/water mixture. This method is cost-effective and generally provides high yields.

-

Protocol (using Fe/NH₄Cl):

-

To a mixture of ethanol and water, add the crude 4-(2-fluoro-4-nitrophenyl)-1-methylpiperidine (1.0 eq) from the previous step.

-

Add iron powder (Fe) (5.0 eq) and ammonium chloride (NH₄Cl) (4.0 eq).

-

Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.

-

Applications in Drug Discovery and Development

The structural motifs within 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline make it a highly valuable building block for synthesizing inhibitors of various enzymes and receptors, particularly in oncology and for central nervous system (CNS) disorders.

Role as a Privileged Scaffold

-

Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region. The aniline nitrogen of this building block is frequently used to construct this core (e.g., quinazolines, pyrimidines, indazoles). The 2-(piperidinyl)phenyl group can then occupy the ATP binding pocket, with the piperidine ring extending towards the solvent-exposed region, allowing for further modification to enhance selectivity and physicochemical properties.

-

Antiviral and Anti-infective Agents: Piperidine-containing compounds have shown a wide range of anti-infective properties. The scaffold can be incorporated into molecules targeting viral proteases, polymerases, or entry mechanisms. For instance, derivatives of piperidine have been investigated as potent antiviral agents against viruses like influenza (H1N1) and herpes simplex virus (HSV-1).

-

CNS-Active Agents: The piperidine moiety is a common feature in drugs targeting the central nervous system, including antipsychotics and antidepressants.[2] Its ability to modulate lipophilicity and interact with receptors makes it a key component in the design of new CNS drug candidates.

Exemplary Application Workflow: Kinase Inhibitor Design

This diagram illustrates the logical role of the title compound as a key fragment in the assembly of a hypothetical Type I kinase inhibitor.

Caption: Logic flow for utilizing the aniline in kinase inhibitor synthesis.

Safety, Handling, and Storage

As a substituted aniline, this compound must be handled with appropriate care, assuming it possesses toxicological properties characteristic of this chemical class until proven otherwise.

Hazard Identification

Based on data from structurally related aromatic amines, the primary hazards are:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][4]

-

Organ Damage: Potential for damage to organs (particularly blood, e.g., methemoglobinemia) through prolonged or repeated exposure.[3][4]

-

Irritation: Causes skin and serious eye irritation/damage.[5]

-

Chronic Effects: Suspected of causing genetic defects and cancer.[3][4]

| Hazard Summary | GHS Pictograms | Signal Word |

| Acute Toxicity (Oral, Dermal, Inhalation), Carcinogenicity, Mutagenicity, STOT RE | 💀, ❤️ | Danger |

| Skin/Eye Irritation, Skin Sensitization | ❗ | Warning |

STOT RE: Specific Target Organ Toxicity, Repeated Exposure

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.

-

Eye Protection: Use chemical safety goggles and/or a full-face shield.

-

Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

-

-

Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Remove contaminated clothing immediately.[3]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The compound may be light-sensitive and should be stored accordingly.[3]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.

Conclusion

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a strategically important chemical intermediate with significant potential in drug discovery. Its synthesis is achievable through robust and well-understood chemical transformations. The unique combination of a fluorinated aromatic ring and a substituted piperidine moiety provides a versatile platform for developing novel therapeutics with potentially enhanced pharmacological profiles. Adherence to strict safety protocols is mandatory when handling this compound due to the inherent hazards associated with the aniline functional group. This guide serves as a foundational resource for scientists leveraging this potent building block in their research endeavors.

References

- Sigma-Aldrich. (2025, May 20). Safety Data Sheet for Aniline.

- BLDpharm. 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.

- Fisher Scientific. Safety Data Sheet for 2-piperidino-5-(trifluoromethyl)aniline.

- Fisher Scientific. Safety Data Sheet for 5-Fluoro-2-iodoaniline.

- CymitQuimica. (2024, December 19). Safety Data Sheet for 3-Methyl-4-(1-methylpiperidin-4-yl)aniline.

- Sigma-Aldrich. (2024, September 8). Safety Data Sheet for 4-Fluoroaniline.

-

PubChem. 3-Fluoro-5-(4-methylpiperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- BLDpharm. 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride.

-

PubChem. 3-Fluoro-5-(4-piperidin-1-ylpiperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

-

PubChem. 5-Fluoro-2-(2-methoxy-4-methylphenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 3-Fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 3-Fluoro-5-(4-propan-2-ylpiperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- BLDpharm. 5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline.

- Smolecule. 3-Fluoro-5-methyl-4-(1-methylpiperidin-4-yl)aniline.

-

PubChem. 5-Fluoro-2-(2-methylpyridin-3-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Pharmaceuticals, 16(9), 1247.

-

Al-Ostoot, F. H., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies. PubMed. Retrieved from [Link]

Sources

- 1. 869943-97-5|5-Fluoro-2-(4-methylpiperidin-1-yl)aniline|BLD Pharm [bldpharm.com]

- 2. 5-Fluoro-2-(2-methylpyridin-3-yl)aniline | C12H11FN2 | CID 177788278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline molecular weight

An In-depth Technical Guide to the Molecular Weight of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and verification of the molecular weight of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. Moving beyond a simple statement of the value, we will explore the theoretical basis, experimental methodologies, and the synergy of analytical techniques required for unambiguous structural and mass confirmation, in line with rigorous scientific standards.

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a fluorinated benzene ring, a primary amine, and a tertiary amine within the methylpiperidine moiety, makes it a candidate for developing novel pharmaceutical agents. The piperidine and aniline motifs are prevalent in a wide range of biologically active compounds.[1]

In any research or development context, the molecular weight is not merely a number; it is a cornerstone of a compound's identity. Accurate determination is critical for:

-

Structural Confirmation: Verifying that the synthesized molecule is indeed the intended one.

-

Purity Assessment: Identifying the presence of impurities or residual starting materials.

-

Stoichiometric Calculations: Ensuring precise quantities for subsequent reactions, formulation, or biological assays.

-

Regulatory Submission: Forming a fundamental part of the characterization data package for new chemical entities.

This document provides the theoretical calculations, experimental workflows, and confirmatory data required for a complete and authoritative understanding of this molecule's mass.

Theoretical Molecular Weight and Elemental Composition

The first step in any analysis is the calculation of the theoretical molecular weight from the compound's chemical structure. The structure of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline leads to the elemental formula C₁₂H₁₇FN₂ .

The molecular weight can be expressed in two ways:

-

Average Molecular Weight (MW): Calculated using the weighted average of the natural abundances of the isotopes for each element. This value is typically used for bulk stoichiometric calculations.

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁹F, ¹⁴N). This is the mass that is precisely measured by high-resolution mass spectrometry.

The calculation of these values is summarized below.

| Parameter | Value | Description |

| Chemical Formula | C₁₂H₁₇FN₂ | Derived from the chemical structure. |

| Average Molecular Weight | 208.28 g/mol | Sum of the average atomic weights of all atoms in the molecule. |

| Monoisotopic Mass | 208.14305 Da | Sum of the monoisotopic masses of all atoms in the molecule. |

| [M+H]⁺ (Protonated) | 209.15088 Da | The theoretical exact mass of the molecule after gaining a proton, as commonly observed in ESI-MS. |

Experimental Verification: A Multi-Technique Approach

While theoretical calculations provide a target, experimental verification is essential. A single technique is rarely sufficient for unambiguous confirmation. Here, we outline a self-validating system combining mass spectrometry with spectroscopic methods.

Primary Technique: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the definitive technique for determining the molecular weight of small molecules.[2][3] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct evidence of the molecular mass.[4] For a compound like 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, Electrospray Ionization (ESI) is the method of choice due to the presence of basic nitrogen atoms that are easily protonated.[5][6]

Causality of Method Selection:

-

Why ESI? Electrospray is a "soft" ionization technique that minimizes fragmentation, ensuring the intact molecule (or its protonated form) is observed.

-

Why Positive Ion Mode? The aniline and piperidine nitrogens are basic and will readily accept a proton in an acidic solution to form a positive ion, [M+H]⁺, which is easily detected.

-

Why HRMS? High-resolution instruments (e.g., Orbitrap, Q-TOF) can measure m/z to several decimal places. This "exact mass" measurement is crucial for confirming the elemental formula, as very few combinations of atoms will have the same exact mass.

The workflow for this analysis is detailed in the following protocol and diagram.

Experimental Protocol: Molecular Weight Confirmation by ESI-HRMS

Objective: To determine the exact mass of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline and confirm its elemental composition.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the sample in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Prepare a working solution by diluting the stock solution 1:1000 in a solution of 50:50 acetonitrile:water with 0.1% formic acid. Rationale: The formic acid ensures an acidic environment to promote protonation of the analyte.

-

-

Instrumentation & Setup:

-

Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ Orbitrap or Waters™ SYNAPT™ G2-Si Q-Tof).

-

Calibrate the instrument according to the manufacturer's protocol immediately prior to analysis to ensure high mass accuracy.

-

Set the ESI source to positive ion mode.

-

Optimize source parameters: Capillary voltage (~3.5 kV), source temperature (~120 °C), desolvation gas flow (~600 L/hr).

-

-

Data Acquisition:

-

Introduce the working solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

The expected m/z for the protonated molecule, [C₁₂H₁₇FN₂ + H]⁺, is 209.15088 .

-

-

Data Analysis:

-

Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.

-

Determine the measured exact mass of this peak.

-

Calculate the mass error using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

-

A mass error of < 5 ppm provides strong confidence in the assigned elemental formula.

-

Workflow Diagram: ESI-HRMS Analysis

Caption: Experimental workflow for molecular weight confirmation.

Complementary Techniques for Structural Elucidation

Confirming the molecular weight is powerful, but confirming that the mass corresponds to the correct isomer requires spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.[4] For this specific compound, a suite of NMR experiments is necessary.

-

¹H NMR: Will confirm the number and connectivity of protons, showing distinct signals for the aromatic, amine, and methylpiperidine protons.

-

¹³C NMR: Will show 12 distinct carbon signals, confirming the carbon count.

-

¹⁹F NMR: This is particularly crucial for fluorinated compounds. It provides a highly sensitive and direct confirmation of the fluorine atom's presence and its chemical environment.[7][8] The large chemical shift range and coupling constants in ¹⁹F NMR can be challenging but also provide rich structural information.[9][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.[12] The expected spectrum for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline would show characteristic absorption bands.[13]

-

~3450-3350 cm⁻¹: Two distinct, sharp peaks characteristic of the N-H asymmetric and symmetric stretching of a primary amine (R-NH₂).[13][14]

-

~2950-2800 cm⁻¹: C-H stretching from the aliphatic methyl and piperidine ring.

-

~1620 cm⁻¹: N-H bending (scissoring) of the primary amine.

-

~1330-1250 cm⁻¹: C-N stretching for the aromatic amine.[13]

-

~1250-1000 cm⁻¹: C-F stretching vibration.

Conclusion: An Integrated and Self-Validating System

The determination of the molecular weight of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a foundational task in its scientific application. The theoretical molecular weight is 208.28 g/mol , with a monoisotopic mass of 208.14305 Da .

A rigorous experimental approach, led by high-resolution mass spectrometry, confirms this mass with high precision (<5 ppm error), validating the elemental formula C₁₂H₁₇FN₂. This analysis is further substantiated by NMR spectroscopy, which confirms the unique atomic arrangement of the correct isomer, and FTIR spectroscopy, which verifies the presence of the key functional groups. Together, these techniques form a self-validating system that provides an unambiguous and trustworthy characterization of the molecule, a prerequisite for its use in advanced research and drug development.

References

-

Impact Analytical. Molecular Weight Determination. [Link]

-

National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. [Link]

-

MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]

-

Technium Science. Modern Analytical Technique for Characterization Organic Compounds. [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

-

AIR Unimi. A Journey into the Determination of Polyaniline Molecular Weight. [Link]

-

LS Instruments. Determining Molecular Weight Using Static Light Scattering (SLS). [Link]

-

ACS Publications. Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry | Analytical Chemistry. [Link]

-

ATA Scientific. Methods of Measuring Molecular Shape, Weight and Size. [Link]

-

Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

-

PubMed. The structural properties of poly(aniline)--analysis via FTIR spectroscopy. [Link]

-

analyzetest.com. Different type of amines in FT-IR spectroscopy. [Link]

-

MDPI. Determination of Aniline in Soil by ASE/GC-MS. [Link]

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. [Link]

-

ACS Publications. In Situ Mass Spectrometric Screening and Studying of the Fleeting Chain Propagation of Aniline | Analytical Chemistry. [Link]

-

ResearchGate. FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... [Link]

-

Semantic Scholar. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

PubChem. 3-Fluoro-5-(4-methylpiperidin-1-yl)aniline | C12H17FN2. [Link]

-

ResearchGate. Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives... | Request PDF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 3. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. air.unimi.it [air.unimi.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 10. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 11. jeolusa.com [jeolusa.com]

- 12. The structural properties of poly(aniline)--analysis via FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. analyzetest.com [analyzetest.com]

- 14. researchgate.net [researchgate.net]

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline chemical properties

An In-Depth Technical Guide to 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, a key building block in modern medicinal chemistry. The document details its physicochemical properties, provides a validated synthetic route with mechanistic explanations, and outlines methods for its spectroscopic characterization and analytical purification. Furthermore, it explores the compound's chemical reactivity and highlights its application as a strategic intermediate in the development of novel therapeutics. Safety protocols and handling procedures are also summarized to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical entity.

Introduction and Strategic Importance

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a substituted aniline derivative that has emerged as a valuable scaffold in the synthesis of complex molecular architectures, particularly for pharmaceutical applications. Its structure uniquely combines three key pharmacophoric elements:

-

A Fluoroaniline Core: The fluorine atom significantly modulates the electronic properties of the aniline ring. Introducing fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability.[1][2] The strategic placement of fluorine is a well-established strategy in drug design to optimize the pharmacokinetic and pharmacodynamic profile of a lead compound.[1][2]

-

An Ortho-Amino Group: The primary aromatic amine is a versatile functional handle for a wide array of chemical transformations. It serves as a crucial nucleophile for amide bond formation, sulfonamide synthesis, reductive amination, and various cross-coupling reactions, enabling the construction of diverse compound libraries.[3]

-

A 4-Methylpiperidine Moiety: The piperidine ring is a prevalent saturated heterocycle in many approved drugs, often used to improve solubility, reduce toxicity, and occupy specific hydrophobic pockets in target proteins.[4] The methyl group provides a subtle steric and electronic feature that can be crucial for optimizing target engagement.

This combination of features makes 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline a privileged building block for creating molecules with potential therapeutic activity, including kinase inhibitors, receptor modulators, and antiviral agents.[5][6]

Physicochemical and Structural Properties

Precise identification and understanding of a compound's physical properties are foundational for its application in synthesis and formulation. The key properties of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline | N/A |

| CAS Number | 869943-97-5 | [7] |

| Molecular Formula | C₁₂H₁₇FN₂ | [8] |

| Molecular Weight | 222.28 g/mol | Derived from Formula |

| Appearance | Typically an off-white to yellow or brown solid | General Supplier Data |

| Solubility | Soluble in organic solvents like Dichloromethane, Methanol, DMSO. Limited solubility in water. | General Chemical Knowledge |

Synthesis and Manufacturing Pathway

The most common and industrially scalable synthesis of this compound relies on a two-step process involving Nucleophilic Aromatic Substitution (SₙAr) followed by nitro group reduction. This pathway is efficient due to the high reactivity of the activated aryl fluoride precursor.

Synthetic Scheme Overview

The logical flow for the synthesis is outlined below, starting from a commercially available difluoronitrobenzene precursor.

Caption: Synthetic workflow for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)-1-nitrobenzene (SₙAr Reaction)

-

To a stirred solution of 2,4-difluoro-1-nitrobenzene (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add 4-methylpiperidine (1.1 eq) dropwise to the mixture at room temperature.

-

Causality: The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. It activates the ortho and para positions. The fluorine at the 2-position (ortho to the nitro group) is significantly more activated and sterically accessible for substitution than the fluorine at the 4-position. The base is required to neutralize the HF acid formed during the reaction.

-

-

Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-8 hours).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline (Nitro Reduction)

-

Dissolve the crude 5-fluoro-2-(4-methylpiperidin-1-yl)-1-nitrobenzene intermediate (1.0 eq) in a suitable solvent such as Ethanol (EtOH) or Ethyl Acetate (EtOAc).

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C), to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Alternative Method: For bench-scale synthesis, reduction with iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq) in a mixture of EtOH/water at reflux is a robust alternative.

-

-

Monitor the reaction by TLC or HPLC until the intermediate is fully converted to the product (typically 2-16 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst (if using Pd/C) or the iron salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic data are characteristic of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.6-6.9 (m, 2H): Aromatic protons showing complex splitting due to H-H and H-F coupling. δ 6.5-6.6 (m, 1H): Remaining aromatic proton. δ 3.8-4.2 (br s, 2H): NH₂ protons of the aniline group. δ 2.8-3.0 (m, 2H): Equatorial protons on piperidine C2/C6 adjacent to nitrogen. δ 2.6-2.8 (m, 2H): Axial protons on piperidine C2/C6. δ 1.6-1.8 (m, 3H): Piperidine C3/C5/C4 protons. δ 1.2-1.4 (m, 2H): Remaining piperidine protons. δ 0.9-1.0 (d, 3H): Methyl group protons on C4 of the piperidine ring. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155-158 (d, J ≈ 235 Hz): C-F carbon of the aromatic ring. δ 140-145 (d, J ≈ 8-10 Hz): C-NH₂ carbon. δ 115-130: Remaining aromatic carbons, some showing C-F coupling. δ 50-55: Piperidine carbons adjacent to nitrogen (C2/C6). δ 30-40: Other piperidine carbons (C3/C4/C5). δ 20-25: Methyl carbon. |

| ¹⁹F NMR (376 MHz, CDCl₃) | A single multiplet is expected in the typical range for an aryl fluoride, with coupling to the ortho and meta protons. |

| MS (ESI+) | m/z 223.15 [M+H]⁺ |

Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and concentration.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the reactivity of its aniline functional group, which provides a gateway to a multitude of derivatives.

Reactivity Profile

Caption: Key derivatization reactions of the aniline scaffold.

The primary amine is a potent nucleophile, readily participating in:

-

Acylation/Sulfonylation: Reacting with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for probing the active site of enzymes.

-

Buchwald-Hartwig Amination: Serving as the nucleophilic component in palladium-catalyzed cross-coupling reactions to form N-aryl or N-heteroaryl bonds, enabling the synthesis of complex biaryl structures.

-

Reductive Amination: Reacting with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

The fluorine atom is generally unreactive under these conditions but provides crucial electronic and metabolic stability benefits to the final molecule.

Analytical Method: Purity Assessment by RP-HPLC

Ensuring the purity of this intermediate is critical for the success of subsequent synthetic steps and for generating reliable biological data. A standard Reverse-Phase HPLC method is described below.

Protocol for Purity Analysis

-

System Preparation: Use a standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.

-

Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).

-

Gradient Program:

-

Start at 5-10% B.

-

Ramp to 95% B over 10-15 minutes.

-

Hold at 95% B for 2-3 minutes.

-

Return to initial conditions and equilibrate for 3-5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

-

Injection: Inject 5-10 µL.

Self-Validation: The method is self-validating through the observation of a sharp, symmetrical peak for the main compound. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound should be handled by trained personnel familiar with its potential hazards.[9]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling Precautions:

-

Storage:

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[9]

-

Conclusion

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline stands out as a high-value synthetic intermediate. Its well-defined physicochemical properties, accessible synthetic route, and versatile reactivity make it an indispensable tool for medicinal chemists. The strategic incorporation of fluorine and a substituted piperidine ring provides a robust platform for developing next-generation therapeutics with optimized drug-like properties. This guide provides the foundational knowledge required for its effective and safe implementation in drug discovery programs.

References

-

Sharma, V., et al. New Journal of Chemistry Supporting Information. [Link]

-

Royal Society of Chemistry. (2016). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

SD Fine-Chem Limited. (2014). Safety Data Sheet for 4-fluoroaniline. [Link]

-

PubChem. 3-Fluoro-5-(4-methylpiperidin-1-yl)aniline. [Link]

-

PubChem. 3-Fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)aniline. [Link]

-

PubChem. 3-Fluoro-5-(4-piperidin-1-ylpiperidin-1-yl)aniline. [Link]

-

MDPI. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. [Link]

-

El-Fakharany, E. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC medicinal chemistry, 15(3), 603–640. [Link]

-

New Jersey Department of Health. (2009). Hazard Summary: 5-FLUOROURACIL. [Link]

-

Angert, I., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules (Basel, Switzerland), 28(14), 5369. [Link]

-

ResearchGate. (2021). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives. [Link]

-

ResearchGate. (1990). A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. [Link]

-

Bizet, V., et al. (2019). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic letters, 21(16), 6249–6253. [Link]

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 3-Fluoro-5-methyl-4-(1-methylpiperidin-4-yl)aniline [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. 869943-97-5|5-Fluoro-2-(4-methylpiperidin-1-yl)aniline|BLD Pharm [bldpharm.com]

- 8. 3-Fluoro-5-(4-methylpiperidin-1-yl)aniline | C12H17FN2 | CID 60874969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline

Abstract: This technical guide provides a comprehensive analysis of the spectral data for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, a key building block in contemporary medicinal chemistry and materials science. The unique structural arrangement of this molecule, featuring a fluorinated aniline core linked to a 4-methylpiperidine moiety, gives rise to a distinct spectroscopic fingerprint. This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies detailed herein are designed to serve as a robust framework for researchers and quality control specialists, ensuring accurate structural elucidation and purity assessment. Each section synthesizes theoretical principles with practical, field-proven insights, establishing a self-validating system for the characterization of this and structurally related compounds.

Molecular Structure and Functional Group Analysis

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline possesses a molecular formula of C₁₂H₁₇FN₂ and a molecular weight of 208.28 g/mol . The structure is characterized by three key regions: the substituted aromatic ring, the primary amine, and the saturated heterocyclic piperidine ring. The strategic placement of the electron-withdrawing fluorine atom and the electron-donating amino and piperidinyl groups creates a unique electronic environment that is directly reflected in its spectral properties.

Caption: Molecular structure of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, both ¹H and ¹³C NMR provide critical information about the electronic environment and connectivity of every atom.

Experimental Protocol: NMR

A robust NMR analysis begins with a standardized experimental setup to ensure data reproducibility.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable if hydrogen bonding or proton exchange needs to be observed, as it will resolve the -NH₂ protons more clearly.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a standard pulse sequence (e.g., 'zg30').

-

Acquire at least 16 scans, with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum can be logically divided into the aromatic, aliphatic, and amine regions. The electron-donating piperidine group and the electron-withdrawing fluorine atom significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-3 | ~6.85 | dd | 1H | J(H3-F) ≈ 10.0, J(H3-H4) ≈ 8.5 |

| H-6 | ~6.70 | dd | 1H | J(H6-H4) ≈ 2.5, J(H6-F) ≈ 2.5 |

| H-4 | ~6.60 | ddd | 1H | J(H4-H3) ≈ 8.5, J(H4-F) ≈ 8.5, J(H4-H6) ≈ 2.5 |

| NH₂ | ~3.60 | br s | 2H | - |

| H-9, H-13 (eq) | ~2.90 | m | 2H | - |

| H-9, H-13 (ax) | ~2.60 | m | 2H | - |

| H-11 | ~1.85 | m | 1H | - |

| H-10, H-12 (eq) | ~1.75 | m | 2H | - |

| H-10, H-12 (ax) | ~1.30 | m | 2H | - |

| CH₃ (H-14) | ~0.95 | d | 3H | J ≈ 6.5 |

Interpretation:

-

Aromatic Region (6.60-6.85 ppm): The three aromatic protons display complex splitting patterns due to both H-H and H-F couplings. H-3 is downfield due to its ortho position relative to the piperidine nitrogen and exhibits a large doublet of doublets from coupling to fluorine and H-4. H-6, ortho to the amine, shows a smaller doublet of doublets. H-4 shows a complex doublet of doublet of doublets.

-

Amine Protons (~3.60 ppm): The two protons of the primary amine typically appear as a broad singlet. This signal will disappear upon shaking the sample with D₂O, a definitive test for exchangeable protons.

-

Piperidine Region (0.95-2.90 ppm): The signals for the 4-methylpiperidine ring are consistent with published data for this moiety.[1][2] The protons adjacent to the nitrogen (H-9, H-13) are the most deshielded. The methyl group (H-14) appears as a characteristic doublet around 0.95 ppm. The complexity of the methylene signals arises from the rigid chair conformation of the ring, leading to distinct chemical shifts for axial and equatorial protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum is simplified by proton decoupling, showing a single peak for each unique carbon environment. The C-F coupling is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-5 (C-F) | ~157.0 | ¹J(C-F) ≈ 235 |

| C-1 | ~145.0 | ³J(C-F) ≈ 6 |

| C-2 | ~135.0 | ³J(C-F) ≈ 7 |

| C-6 | ~118.0 | ⁴J(C-F) ≈ 2 |

| C-4 | ~116.0 | ²J(C-F) ≈ 22 |

| C-3 | ~114.0 | ²J(C-F) ≈ 23 |

| C-9, C-13 | ~53.0 | - |

| C-11 | ~34.0 | - |

| C-10, C-12 | ~31.0 | - |

| C-14 | ~22.0 | - |

Interpretation:

-

Aromatic Region (114-157 ppm): The carbon directly attached to the fluorine atom (C-5) is the most prominent, appearing far downfield with a very large one-bond coupling constant (¹J(C-F) > 230 Hz). The other aromatic carbons also show smaller C-F couplings over two to four bonds, which is diagnostic for confirming their positions relative to the fluorine atom.[3]

-

Aliphatic Region (22-53 ppm): The chemical shifts are typical for a substituted piperidine ring. The carbons adjacent to the nitrogen (C-9, C-13) are the most deshielded in this region.

Structural Confirmation Workflow

For unambiguous assignment, a suite of 2D NMR experiments is employed. This workflow represents a self-validating system for structural confirmation.

Caption: Workflow for NMR-based structural validation.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR

Methodology:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for its minimal sample preparation and high reproducibility.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically over a range of 4000 to 600 cm⁻¹. Acquire at least 16 scans and perform a background scan prior to the sample measurement.

-

Data Analysis: Identify key absorption bands and assign them to specific functional group vibrations.

IR Spectral Data and Interpretation

The IR spectrum of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline shows characteristic absorptions for a primary aromatic amine, an aromatic ring, and aliphatic C-H bonds.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Sharp (two bands) | Asymmetric & Symmetric N-H Stretch (Primary Amine) |

| 3050 - 3010 | Weak to Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Strong | Aliphatic C-H Stretch (Piperidine & Methyl) |

| 1620 - 1580 | Strong | N-H Bend (Scissoring) & C=C Aromatic Ring Stretch |

| 1500 - 1450 | Medium to Strong | C=C Aromatic Ring Stretch |

| 1330 - 1250 | Strong | Aromatic C-N Stretch[4] |

| 1250 - 1200 | Strong | C-F Stretch |

| 900 - 675 | Strong, Broad | N-H Wag |

Interpretation:

-

N-H Vibrations: The most diagnostic feature is the pair of sharp peaks in the 3450-3350 cm⁻¹ region, which is the hallmark of a primary amine (-NH₂).[4][5] A strong, broad absorption between 900-675 cm⁻¹ due to N-H wagging further confirms its presence.

-

C-H Stretches: The spectrum clearly distinguishes between sp² (aromatic) C-H stretches appearing just above 3000 cm⁻¹ and sp³ (aliphatic) C-H stretches appearing just below 3000 cm⁻¹.[6]

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information. The strong peak around 1300 cm⁻¹ is characteristic of the aromatic C-N stretch.[4] A very strong absorption is also expected for the C-F stretch, typically found in the 1250-1200 cm⁻¹ range. The complex series of bands for aromatic C=C stretching further confirms the substituted benzene ring.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields an intact protonated molecule.

Experimental Protocol: MS

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a triple quadrupole or Q-TOF instrument.[8]

-

Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Use positive ion mode, as the basic nitrogen atoms of the aniline and piperidine moieties are readily protonated.

-

Data Acquisition:

-

Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the protonated molecule, [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. This reveals the fragmentation pattern.

-

MS Spectral Data and Interpretation

Expected Molecular Ion:

-

Molecular Formula: C₁₂H₁₇FN₂

-

Exact Mass: 208.14

-

Expected [M+H]⁺ ion (in ESI-MS): m/z 209.15

Fragmentation Analysis: The fragmentation of piperidine derivatives is well-documented and often initiated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).[8][9]

Caption: Proposed ESI-MS/MS fragmentation pathway for 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.

Interpretation:

-

[M+H]⁺ at m/z 209.15: The observation of this ion in the full scan spectrum confirms the molecular weight of the compound.

-

Loss of Methyl Radical (m/z 194.12): A common initial fragmentation is the loss of the methyl group from the piperidine ring, resulting in a fragment at [M+H - 15]⁺.

-

α-Cleavage (m/z 98.11): The most significant fragmentation pathway for piperidines involves α-cleavage, where the C-C bond adjacent to the nitrogen breaks.[8] This can lead to the formation of a stable iminium ion corresponding to the protonated 4-methyl-1-methylenepiperidinium cation or related structures.

-

Further Fragmentation (m/z 84.08): Subsequent loss of small neutral molecules or radicals from the initial fragments can lead to other observed ions, such as the loss of a methylene group from Fragment B.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a multi-faceted and robust characterization of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. The ¹H and ¹³C NMR spectra offer definitive proof of the molecular structure and atomic connectivity, with characteristic C-F couplings serving as a key diagnostic feature. IR spectroscopy confirms the presence of all critical functional groups, particularly the primary amine. Finally, ESI-MS confirms the molecular weight and provides insight into the compound's stability and fragmentation pathways, which are consistent with known behaviors of substituted anilines and piperidines. Together, these techniques form a self-validating workflow essential for any researcher or professional in the field of drug development and chemical synthesis.

References

- BenchChem. (2025).

-

da Silva, G. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Thompson, H. W., & Krueger, P. J. (1954). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. [Link]

-

Dias, H. J., et al. (2023). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. QUIM NOVA. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylpiperidine. PubChem Compound Database. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

Sources

- 1. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 2. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, a key building block in contemporary drug discovery. The strategic incorporation of a fluorine atom and a substituted piperidine moiety into the aniline scaffold imparts unique physicochemical properties that are highly sought after in the development of novel therapeutics.[1][2][3] This document delves into the prevalent synthetic strategies, focusing on the rationale behind experimental choices, and provides detailed, actionable protocols for researchers and drug development professionals. The core of this guide centers on two robust and widely adopted methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Each method is critically evaluated for its advantages, limitations, and practical applicability in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Specifically, the C-F bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby enhancing the pharmacokinetic profile of a drug candidate. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons and influence intermolecular interactions, often leading to improved target selectivity and potency.[2]

The 4-methylpiperidine substituent is another crucial pharmacophore that can enhance the pharmacological properties of a compound. The piperidine ring is a common motif in bioactive molecules, often contributing to improved solubility and bioavailability.[1] The methyl group at the 4-position can provide a strategic vector for interacting with hydrophobic pockets within a target protein, further enhancing binding affinity. The combination of these structural features in 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline makes it a valuable intermediate for the synthesis of a diverse range of therapeutic agents, including kinase inhibitors and central nervous system drugs.[1]

This guide will provide a detailed examination of the two primary synthetic routes to this important building block, offering both theoretical understanding and practical guidance.

Synthetic Strategies: A Comparative Analysis

The synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline can be approached through several synthetic disconnections. However, two methods have emerged as the most reliable and scalable: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr): The Classical Approach

The SNAr reaction is a cornerstone of aromatic chemistry and provides a direct route to the target compound.[5][6] This pathway typically involves the reaction of a highly electron-deficient aromatic ring with a nucleophile. In the context of synthesizing 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, this translates to the reaction of an activated di-substituted fluorobenzene with 4-methylpiperidine.

Causality Behind Experimental Choices:

-

Starting Material: The choice of starting material is critical for a successful SNAr reaction. A common precursor is 2,4-difluoronitrobenzene. The two fluorine atoms and the strongly electron-withdrawing nitro group activate the aromatic ring towards nucleophilic attack. The fluorine atom at the 2-position is more activated due to the ortho-nitro group and will be preferentially displaced by the amine.

-

Nucleophile: 4-methylpiperidine serves as the nucleophile, attacking the electron-deficient aromatic ring.

-

Solvent and Base: The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex). A base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is often added to neutralize the hydrofluoric acid (HF) generated during the reaction.

The subsequent step involves the reduction of the nitro group to an amine. This can be achieved using various reducing agents, with catalytic hydrogenation (e.g., H2, Pd/C) or metal-acid combinations (e.g., Fe/HCl, SnCl2/HCl) being the most common.

Workflow Diagram: SNAr Route

Caption: SNAr synthesis of the target aniline.

Buchwald-Hartwig Amination: A Modern and Versatile Alternative

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[7][8][9] This method offers a milder and often more efficient alternative to traditional SNAr reactions, particularly for less activated aromatic halides.[7][8]

Causality Behind Experimental Choices:

-

Starting Materials: This route typically employs 1-bromo-2,4-difluorobenzene or a related aryl halide. The choice of halide can influence the reaction rate, with bromides and iodides generally being more reactive than chlorides.[7] 4-methylpiperidine is again used as the amine coupling partner.

-

Catalyst System: The success of the Buchwald-Hartwig amination hinges on the selection of the palladium catalyst and the phosphine ligand.[10] A common combination is a palladium(II) precatalyst, such as Pd(OAc)2 or Pd2(dba)3, and a bulky, electron-rich phosphine ligand like XPhos or SPhos.[10] These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.[10]

-

Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[9] The reaction is typically performed in an anhydrous, aprotic solvent such as toluene or 1,4-dioxane under an inert atmosphere.[8]

Following the cross-coupling reaction, the resulting intermediate would then undergo a subsequent reaction to introduce the amino group, often through a nitration and reduction sequence similar to the SNAr route, or by using a protected aniline equivalent in the initial coupling. A more direct approach involves the coupling of 4-bromo-3-fluoroaniline with 4-methylpiperidine.

Workflow Diagram: Buchwald-Hartwig Amination Route

Caption: Direct synthesis via Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline via the SNAr and Buchwald-Hartwig amination routes.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2,4-Difluoronitrobenzene | 1.0 | 159.09 | (Specify amount) |

| 4-Methylpiperidine | 1.1 | 99.17 | (Calculate amount) |

| Potassium Carbonate | 2.0 | 138.21 | (Calculate amount) |

| Dimethyl Sulfoxide | - | - | (Specify volume) |

Procedure:

-

To a solution of 2,4-difluoronitrobenzene in dimethyl sulfoxide (DMSO), add 4-methylpiperidine and potassium carbonate.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine.

Step 2: Synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine | 1.0 | 238.26 | (Specify amount) |

| Palladium on Carbon (10%) | 0.1 | - | (Specify amount) |

| Methanol | - | - | (Specify volume) |

| Hydrogen Gas | - | - | 1 atm (balloon) |

Procedure:

-

Dissolve 1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% palladium on carbon to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Bromo-3-fluoroaniline | 1.0 | 190.02 | (Specify amount) |

| 4-Methylpiperidine | 1.2 | 99.17 | (Calculate amount) |

| Pd2(dba)3 | 0.02 | 915.72 | (Calculate amount) |

| XPhos | 0.04 | 476.65 | (Calculate amount) |

| Sodium tert-butoxide | 1.4 | 96.10 | (Calculate amount) |

| Toluene | - | - | (Specify volume) |

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromo-3-fluoroaniline, Pd2(dba)3, XPhos, and sodium tert-butoxide.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene, followed by 4-methylpiperidine via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline.

Conclusion and Future Outlook

This technical guide has detailed two robust and efficient synthetic routes for the preparation of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline. The choice between the SNAr and Buchwald-Hartwig amination methodologies will depend on factors such as the availability of starting materials, scalability requirements, and the specific functional group tolerance needed for a particular synthetic campaign. The SNAr approach is often favored for its cost-effectiveness on a large scale, while the Buchwald-Hartwig amination provides greater versatility and milder reaction conditions, making it ideal for the synthesis of complex analogs in a research and development setting.

As the demand for novel fluorinated building blocks in drug discovery continues to grow, the development of even more efficient and sustainable synthetic methods will be a key area of future research. This may include the exploration of alternative catalytic systems, such as those based on earth-abundant metals, and the implementation of flow chemistry technologies to enable safer and more scalable production. The foundational understanding of the synthetic principles and practical protocols outlined in this guide will empower researchers to effectively utilize 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline in the design and synthesis of the next generation of innovative medicines.

References

- Smolecule. (n.d.). 3-Fluoro-5-methyl-4-(1-methylpiperidin-4-yl)aniline.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoro-2-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(4), 1474–1485. Retrieved from [Link]

-

Korkmaz, A. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Retrieved from [Link]

-

Chemistry Tutorials. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

-

Van der Eycken, E. V., et al. (2021). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross-Coupling. ChemRxiv. Retrieved from [Link]

-

Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(40), 14066-14079. Retrieved from [Link]

-

Moody, C. J., & Swann, E. (1993). A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. Journal of the Chemical Society, Perkin Transactions 1, (21), 2561-2564. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 27(19), 6523. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(4-propan-2-ylpiperidin-1-yl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)aniline. Retrieved from [Link]

-

Angell, Y. L., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450. Retrieved from [Link]

-

El-Fakharany, E. M., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(35), 22695-22725. Retrieved from [Link]

- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.

-

Scott, T. A., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 401–405. Retrieved from [Link]

-

ResearchGate. (2025). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. Retrieved from [Link]

- Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.

Sources

- 1. Buy 3-Fluoro-5-methyl-4-(1-methylpiperidin-4-yl)aniline [smolecule.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Structural Analysis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is a significant heterocyclic compound within the landscape of contemporary drug discovery. Its unique structural amalgamation of a fluorinated aniline core and a 4-methylpiperidine moiety makes it a highly sought-after building block for the synthesis of complex therapeutic agents. The strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of the synthesis, purification, and in-depth structural analysis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is fundamental to its application in synthesis and structural analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇FN₂ | PubChem |

| Molecular Weight | 208.28 g/mol | PubChem |

| Appearance | Expected to be a solid or oil | General knowledge of similar anilines |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and dichloromethane | General knowledge of similar anilines |

| CAS Number | 869943-97-5 | BLDpharm[1] |

Synthesis and Purification: A Strategic Approach

The synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline can be strategically achieved through modern cross-coupling reactions, which offer high yields and good functional group tolerance. The Buchwald-Hartwig amination is a particularly effective method for this transformation.

Synthetic Workflow: Buchwald-Hartwig Amination